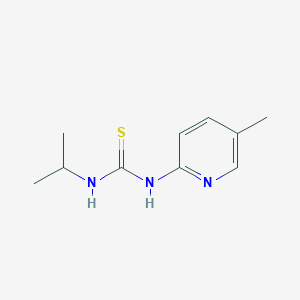![molecular formula C24H29N5O B14926241 [1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B14926241.png)
[1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound that belongs to the class of pyrazolopyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
[1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in the treatment of diseases such as cancer, inflammation, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of [1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-methylimidazolium acetate: Known for its use as a solvent and catalyst in various chemical reactions.
1-Ethyl-3-methylimidazolium thiocyanate: Used in electrochemistry and as an electrolyte in batteries.
Uniqueness
What sets [1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone apart is its unique combination of the pyrazolopyridine and hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL groups
Propriétés
Formule moléculaire |
C24H29N5O |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C24H29N5O/c1-4-29-23-22(17(3)26-29)20(14-21(25-23)18-9-7-16(2)8-10-18)24(30)28-13-12-27-11-5-6-19(27)15-28/h7-10,14,19H,4-6,11-13,15H2,1-3H3 |
Clé InChI |
BNGCFVOYPKLCMQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N4CCN5CCCC5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B14926159.png)
![2-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B14926161.png)


![2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}-N-phenylacetamide](/img/structure/B14926181.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14926189.png)
![N-(3-cyclopropyl-1,2-oxazol-5-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926202.png)
![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B14926208.png)
![methyl 3-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926217.png)
![4-(4-chlorophenyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14926220.png)
![3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926231.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B14926238.png)
![1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14926245.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B14926252.png)
